molecular formula C16H25NO3 B5240248 4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]morpholine

4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]morpholine

Cat. No.: B5240248
M. Wt: 279.37 g/mol
InChI Key: JPISHDDAQXASNZ-UHFFFAOYSA-N
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Description

4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a 2,5-dimethylphenoxy group through an ethoxyethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]morpholine typically involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized as a catalyst or additive in polymerization reactions and other industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as a catalyst in polymerization reactions by facilitating the formation of polymer chains. In biological systems, it may interact with cellular receptors or enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2,4-Dimethylphenoxy)ethyl)morpholine
  • 4-(2-(2,5-Dimethylphenoxy)ethyl)morpholine

Uniqueness

4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]morpholine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-14-3-4-15(2)16(13-14)20-12-11-19-10-7-17-5-8-18-9-6-17/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPISHDDAQXASNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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